S-Ethyl 2-(1,3-benzothiazol-2-yl)hydrazinecarbothioate
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Overview
Description
S-Ethyl 2-(1,3-benzothiazol-2-yl)hydrazinecarbothioate: is a chemical compound with the molecular formula C10H11N3OS2 . It is known for its unique structure, which includes a benzothiazole ring and a hydrazinecarbothioate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Ethyl 2-(1,3-benzothiazol-2-yl)hydrazinecarbothioate typically involves the reaction of 2-mercaptobenzothiazole with ethyl chloroformate in the presence of a base, followed by the addition of hydrazine hydrate. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods: the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: S-Ethyl 2-(1,3-benzothiazol-2-yl)hydrazinecarbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The benzothiazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: S-Ethyl 2-(1,3-benzothiazol-2-yl)hydrazinecarbothioate is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals .
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains .
Medicine: Research has explored the compound’s potential as an anticancer agent, with some studies suggesting it may inhibit the growth of certain cancer cell lines .
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of S-Ethyl 2-(1,3-benzothiazol-2-yl)hydrazinecarbothioate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential enzymes in microorganisms. In cancer research, the compound is believed to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
- S-Ethyl 2-(2-benzothiazolyl)hydrazinecarbothioate
- S-[(6-ethoxy-1,3-benzothiazol-2-yl)methyl] (2E)-2-[1-methyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethylidene]hydrazinecarbothioate
Uniqueness: S-Ethyl 2-(1,3-benzothiazol-2-yl)hydrazinecarbothioate is unique due to its specific structural features, such as the presence of both a benzothiazole ring and a hydrazinecarbothioate group.
Properties
CAS No. |
6961-72-4 |
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Molecular Formula |
C10H11N3OS2 |
Molecular Weight |
253.3 g/mol |
IUPAC Name |
S-ethyl N-(1,3-benzothiazol-2-ylamino)carbamothioate |
InChI |
InChI=1S/C10H11N3OS2/c1-2-15-10(14)13-12-9-11-7-5-3-4-6-8(7)16-9/h3-6H,2H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
BVFCGXKKWLKRLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=O)NNC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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